molecular formula C16H23N3O2 B2464280 Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate CAS No. 857730-11-1

Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate

Cat. No. B2464280
CAS No.: 857730-11-1
M. Wt: 289.379
InChI Key: OONXYGXWYXLRMW-UHFFFAOYSA-N
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Patent
US07960401B2

Procedure details

A mixture of 4-cyano-3′-fluoro-3,4,5,6-tetrahydro-2H-[4,4′]bipyridinyl-1-carboxylic acid tert-butyl ester (1 g) and lithium tri-tert-butoxyaluminohydride (12.7 ml), 1M solution in THF) in 1-4-dioxane (15 ml) was stirred at 130° C. (sealed tube) for 1 hr. After cooling, 1 N NaOH (100 ml) and H2O (100 ml) were added slowly at 0° C. Ethyl acetate was added to the mixture. The aqueous phase was extracted twice with ethyl acetate and the combined organic layers were washed with saturated sodium bicarbonate, dried (magnesium sulfate), filtered and concentrated in vacuo. The crude product was purified by chromatography [SiO2; hexane-ethyl acetate (7:3)] to give 230 mg g (24%) of 6-aza-spiro[indoline-3,4′-piperidine]-1′-carboxylic acid tert-butylester; MS (ES+) 290 (M+H+).
Name
4-cyano-3′-fluoro-3,4,5,6-tetrahydro-2H-[4,4′]bipyridinyl-1-carboxylic acid tert-butyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]([C:21]#[N:22])([C:14]2[CH:19]=[CH:18][N:17]=[CH:16][C:15]=2F)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(O[AlH-](OC(C)(C)C)OC(C)(C)C)(C)(C)C.[Li+].[OH-].[Na+].O>C1COCC1.O1CCOCC1.C(OCC)(=O)C>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]2([C:14]3[C:19](=[CH:18][N:17]=[CH:16][CH:15]=3)[NH:22][CH2:21]2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
4-cyano-3′-fluoro-3,4,5,6-tetrahydro-2H-[4,4′]bipyridinyl-1-carboxylic acid tert-butyl ester
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C1=C(C=NC=C1)F)C#N
Name
Quantity
12.7 mL
Type
reactant
Smiles
C(C)(C)(C)O[AlH-](OC(C)(C)C)OC(C)(C)C.[Li+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
was stirred at 130° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(sealed tube) for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography [SiO2; hexane-ethyl acetate (7:3)]

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CC1)CNC1=CN=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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